Cas no 1021027-62-2 (N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide)

N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide structure
1021027-62-2 structure
Product Name:N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide
CAS No:1021027-62-2
MF:C20H17F3N4O2
MW:402.369794607162
CID:6252131
PubChem ID:42144015
Update Time:2025-07-10

N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide
    • 1021027-62-2
    • N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzamide
    • AKOS024501825
    • F5230-1063
    • N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C20H17F3N4O2/c21-20(22,23)16-5-2-1-4-15(16)19(29)25-10-3-13-27-18(28)7-6-17(26-27)14-8-11-24-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H,25,29)
    • InChI Key: HHZHSHDPYNPUIS-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(NCCCN1C(C=CC(C2C=CN=CC=2)=N1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 402.13036028g/mol
  • Monoisotopic Mass: 402.13036028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 74.7Ų

N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5230-1063-2μmol
N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide
1021027-62-2
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$57.0 2023-09-10
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F5230-1063-2mg
N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide
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F5230-1063-5mg
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F5230-1063-10mg
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N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide Related Literature

Additional information on N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide

Professional Introduction to Compound with CAS No. 1021027-62-2 and Product Name: N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide

This compound, identified by the CAS number 1021027-62-2, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research. The product name, N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide, provides a detailed insight into its structural composition and functional groups. This introduction aims to explore the compound's chemical properties, potential applications, and its relevance in contemporary biochemical research.

The molecular structure of this compound features a benzamide core substituted with a propyl chain that terminates in a dihydropyridazine ring. The presence of a pyridin-4-yl group and a trifluoromethyl group further enhances its chemical reactivity and potential biological activity. Such structural motifs are often explored in drug discovery due to their ability to interact with biological targets in diverse ways.

In recent years, there has been growing interest in molecules containing dihydropyridazine scaffolds due to their reported bioactivity in various pharmacological contexts. Dihydropyridazines are known for their stability and ability to engage with enzymes and receptors, making them valuable candidates for therapeutic development. The specific substitution pattern in this compound, particularly the pyridin-4-yl moiety, suggests potential interactions with proteins involved in metabolic pathways or signal transduction.

The trifluoromethyl group appended to the benzamide ring is another key feature that merits attention. This group is frequently incorporated into pharmaceuticals to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The combination of these features makes this compound a promising candidate for further investigation in medicinal chemistry.

Current research in the field of biochemical interventions increasingly emphasizes the development of targeted therapies with minimal side effects. Compounds like this one, with their well-defined structural characteristics, offer a platform for designing molecules that can selectively interact with disease-causing targets. The benzamide moiety, for instance, is known to be a versatile pharmacophore found in numerous bioactive molecules.

Moreover, the propyl chain extending from the dihydropyridazine ring adds another layer of complexity to the molecule's interactions. This chain can potentially modulate the compound's solubility and bioavailability, critical factors in drug development. By fine-tuning the length and composition of this chain, researchers can optimize the compound's pharmacokinetic profile.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques can be employed to predict how this compound might interact with various biological targets. Such computational approaches are increasingly integrated into early-stage drug discovery pipelines, streamlining the process of identifying promising molecules for further experimental validation.

In conclusion, the compound with CAS number 1021027-62-2 and product name N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzamide represents an intriguing subject for pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable asset in the quest for novel therapeutic agents. Further exploration of its properties and interactions will undoubtedly contribute to advancements in medicinal chemistry and drug development.

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